Ethyl 2-(ethylamino)acetate hydrochloride
Description
Ethyl 2-(ethylamino)acetate hydrochloride (CAS: Not explicitly provided; synonyms include Ethyl glycinate hydrochloride, H-Gly-OEt·HCl) is an ethyl ester derivative of glycine modified with an ethylamino group and stabilized as a hydrochloride salt. Its molecular formula is inferred as C₆H₁₄ClNO₂ (calculated from glycine ethyl ester + ethylamine and HCl). This compound is primarily utilized in organic synthesis, particularly as a building block for peptide modifications and pharmaceutical intermediates .
Properties
IUPAC Name |
ethyl 2-(ethylamino)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-7-5-6(8)9-4-2;/h7H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSFZBXLPFKADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(ethylamino)acetate hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming ethyl 2-(ethylamino)acetate, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the preparation of ethyl 2-(ethylamino)acetate, followed by its conversion to the hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethylamino)acetate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield ethylamine and glycolic acid.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Hydrolysis: Typically involves water and either a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Major Products Formed
Hydrolysis: Ethylamine and glycolic acid.
Substitution: Various amine derivatives depending on the substituent introduced.
Oxidation and Reduction: Corresponding oxides and amines.
Scientific Research Applications
Ethyl 2-(ethylamino)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(ethylamino)acetate hydrochloride involves its interaction with biological molecules through its amine and ester functional groups. These interactions can lead to the modulation of biochemical pathways and enzyme activities. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting cellular processes and metabolic pathways.
Comparison with Similar Compounds
Ethyl 2-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)acetate Hydrochloride
- Molecular Formula : C₁₁H₂₁ClN₂O₄
- Key Features: Incorporates a Boc (tert-butoxycarbonyl) protecting group on the ethylamino side chain.
- Applications : Used in solid-phase peptide synthesis to temporarily protect amines during sequential reactions. The Boc group enhances stability during acidic cleavage steps .
- Differentiation: The Boc group introduces steric hindrance and alters solubility compared to the unprotected ethylamino group in the target compound.
Ethyl 2-(6-Amino-2,3-dichlorobenzylamino)acetate Hydrochloride
- Molecular Formula : C₁₁H₁₄Cl₃N₂O₂
- Key Features: Contains a dichlorinated benzylamino substituent.
- Applications : Recognized as Anagrelide Related Compound A, a pharmaceutical impurity in hematology drugs. The chlorine atoms increase lipophilicity and metabolic stability .
- Differentiation: The aromatic chlorine substituents enhance electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the aliphatic ethylamino group in the target compound.
(S)-Methyl 2-(2-Chlorophenyl)-2-((2-(Thiophen-2-yl)ethyl)amino)acetate Hydrochloride
- Molecular Formula: C₁₅H₁₆ClNO₂S
- Key Features : Chiral center, chlorophenyl, and thiophene moieties.
- Applications : Intermediate in synthesizing chiral APIs like clopidogrel. The thiophene group contributes to π-π interactions in receptor binding .
- Differentiation: The aromatic and heterocyclic groups confer distinct pharmacokinetic properties, such as increased plasma protein binding, compared to the simpler ethylamino-acetate structure.
Ethyl 2-[1-(Methylamino)cyclohexyl]acetate Hydrochloride
- Molecular Formula: C₁₁H₂₂ClNO₂
- Key Features: Cyclohexyl group attached to the amino moiety.
- Applications: Potential use in CNS-targeted drugs due to enhanced blood-brain barrier permeability from the lipophilic cyclohexyl group .
- Differentiation: The bulky cyclohexyl group reduces water solubility but improves membrane penetration compared to the linear ethylamino chain.
Ethyl 2-(((E)-3-(Dimethylamino)allylidene)amino)acetate Hydrochloride
- Molecular Formula : C₉H₁₇ClN₂O₂
- Key Features: Conjugated allylidene group with dimethylamino substitution.
- Applications : Likely used as a ligand in coordination chemistry or as a precursor for heterocyclic compounds. The conjugated system enables UV/Vis activity .
- Differentiation: The allylidene group introduces planar rigidity and electronic delocalization, contrasting with the flexible ethylamino-acetate backbone.
Comparative Data Table
Key Research Findings
- Reactivity: this compound’s unprotected amine allows direct participation in coupling reactions, unlike Boc-protected derivatives requiring deprotection .
- Solubility: Compounds with aromatic or cyclohexyl groups (e.g., C₁₅H₁₆ClNO₂S) exhibit lower aqueous solubility but higher lipid membrane affinity compared to the target compound .
- Biological Activity: Thiophene and chlorophenyl derivatives show enhanced receptor affinity due to aromatic stacking, whereas aliphatic analogs like the target compound are more suited for non-specific backbone modifications .
Biological Activity
Ethyl 2-(ethylamino)acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is classified as an amino acid derivative with the molecular formula CHClNO and a molecular weight of approximately 164.63 g/mol. Its structure features an ethyl group attached to the amino group, influencing its pharmacological properties significantly.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Ethyl Acetate : Ethyl acetate is reacted with ethylamine under controlled conditions.
- Hydrochloride Salt Formation : The resulting product is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.
Alternative synthetic routes may utilize different amines or reaction conditions, but the core methodology remains consistent.
Neurotransmitter Systems
Research indicates that this compound interacts with various neurotransmitter systems, making it a candidate for therapeutic applications. Notably, it has been studied for its effects on:
- Dopaminergic Pathways : The compound may influence dopamine signaling, which is crucial in treating mood disorders and neurodegenerative diseases.
- Serotonergic Activity : Preliminary studies suggest potential interactions with serotonin receptors, indicating possible applications in psychopharmacology.
Case Studies
- Antidepressant Effects : A study demonstrated that derivatives of ethyl amino acids exhibit antidepressant-like effects in animal models, suggesting that this compound may share similar properties due to its structural characteristics .
- Cancer Research : In vitro studies have shown that compounds similar to Ethyl 2-(ethylamino)acetate can induce apoptosis in multidrug-resistant cancer cell lines by modulating intracellular calcium levels and inhibiting anti-apoptotic pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-(methylamino)acetate hydrochloride | CHClNO | Contains a methyl group; used in similar applications. |
| Ethyl 2-(propylamino)acetate hydrochloride | CHClNO | Features a propyl group; exhibits different biological activities due to size variation. |
| Ethyl 2-(tert-butylamino)acetate hydrochloride | CHClNO | Contains a bulky tert-butyl group; may show enhanced lipophilicity and altered receptor interactions. |
The specific ethyl substitution on the amino group in this compound plays a critical role in its pharmacological profile compared to other derivatives.
Research Findings
Recent studies have explored the pharmacodynamics of this compound, focusing on its bioavailability and receptor interactions:
- Bioavailability : The compound demonstrates favorable pharmacokinetic properties due to lower polar surface area and fewer rotatable bonds .
- Receptor Binding Studies : Functional assays indicate that it may act as a partial agonist at certain serotonin receptors, contributing to its psychoactive potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
